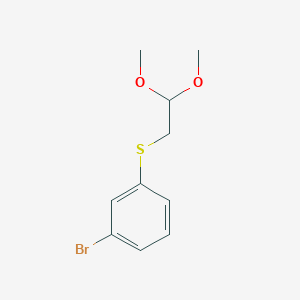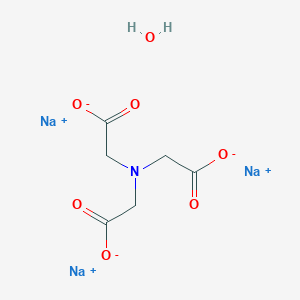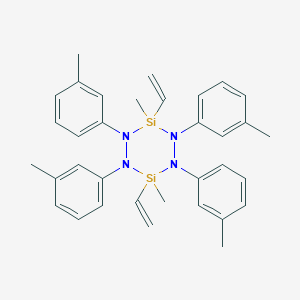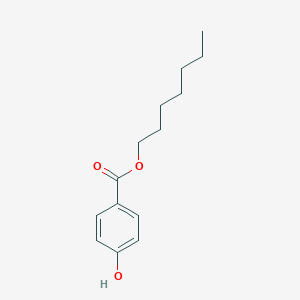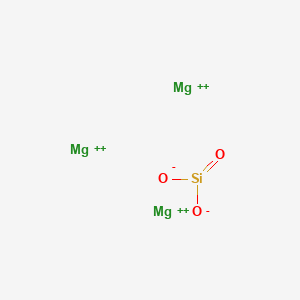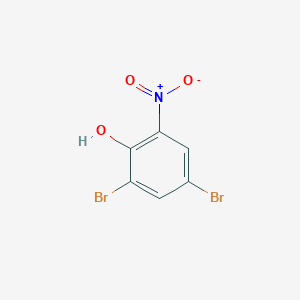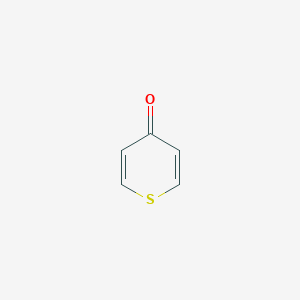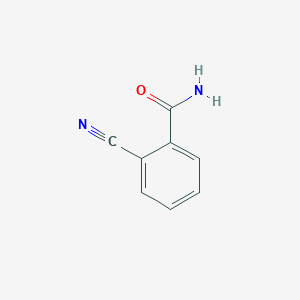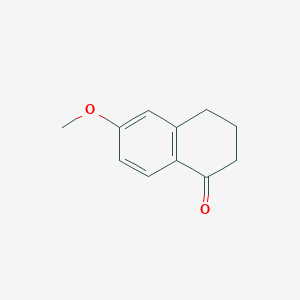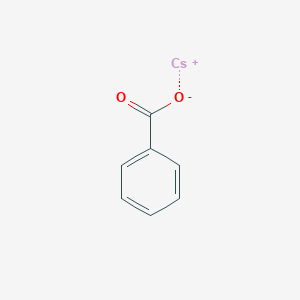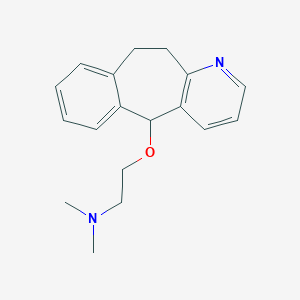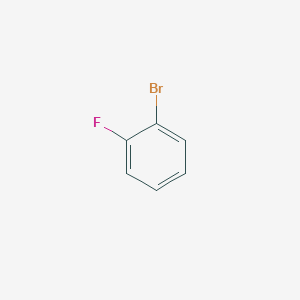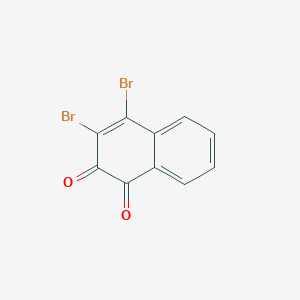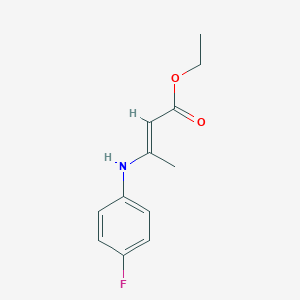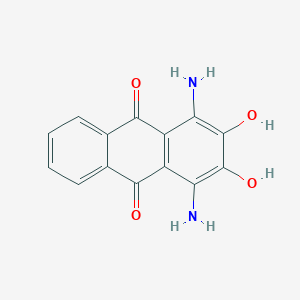
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy-, commonly known as Anthraquinone, is a naturally occurring organic compound that has been widely studied for its potential therapeutic applications. Anthraquinone derivatives have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of Anthraquinone is not fully understood. However, it has been suggested that Anthraquinone derivatives may inhibit the growth of cancer cells by inducing oxidative stress and DNA damage. Additionally, Anthraquinone has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
生化和生理效应
Anthraquinone has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various microorganisms.
实验室实验的优点和局限性
Anthraquinone has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its instability in the presence of light and its potential to form insoluble aggregates in aqueous solutions.
未来方向
There are several future directions for the study of Anthraquinone. One potential area of research is the development of more stable and potent Anthraquinone derivatives for use in cancer therapy. Additionally, the potential use of Anthraquinone as an anti-inflammatory and antimicrobial agent warrants further investigation. Finally, the development of novel drug delivery systems for Anthraquinone may enhance its therapeutic potential and reduce its limitations.
Conclusion:
Anthraquinone is a naturally occurring organic compound that has been extensively studied for its potential therapeutic applications. Its antitumor, anti-inflammatory, and antimicrobial properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Anthraquinone and to develop more stable and potent derivatives for use in clinical settings.
合成方法
Anthraquinone can be synthesized through several methods, including the oxidation of anthracene or the reduction of anthraquinone derivatives. The most commonly used method for the synthesis of Anthraquinone is the oxidation of anthracene using chromic acid or potassium permanganate. The reaction involves the conversion of anthracene to anthraquinone through the formation of an intermediate compound, anthraquinol.
科学研究应用
Anthraquinone has been extensively studied for its potential therapeutic applications. Its antitumor properties have been demonstrated in various in vitro and in vivo studies. Anthraquinone derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Anthraquinone has been found to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
属性
CAS 编号 |
128-84-7 |
|---|---|
产品名称 |
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy- |
分子式 |
C14H10N2O4 |
分子量 |
270.24 g/mol |
IUPAC 名称 |
1,4-diamino-2,3-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O4/c15-9-7-8(10(16)14(20)13(9)19)12(18)6-4-2-1-3-5(6)11(7)17/h1-4,19-20H,15-16H2 |
InChI 键 |
OFIYINUGSZSGAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)O)N |
其他 CAS 编号 |
128-84-7 |
同义词 |
1,4-Diamino-2,3-dihydroxyanthraquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



